N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the thiazolopyrimidine family, which is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves a multi-step process. One common method is the Knoevenagel reaction, which involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and an aromatic aldehyde . The reaction is usually carried out in the presence of a base such as piperidine and under reflux conditions.
Industrial Production Methods
For industrial production, green synthesis methods are often preferred due to their environmental benefits. One such method involves the use of vanadium oxide loaded on fluorapatite as a catalyst, which allows for the synthesis of thiazolopyrimidine derivatives under mild conditions and with high yields .
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogenation or nitration can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives on the aromatic ring .
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anti-inflammatory and antimicrobial agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the COX-2 enzyme, which plays a role in inflammation . Additionally, molecular docking studies suggest that this compound can bind to various proteins, potentially disrupting their function and leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[2,3-b]dihydropyrimidinone derivatives: These compounds also exhibit anti-inflammatory and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anticancer properties and ability to inhibit CDK2.
Uniqueness
N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide stands out due to its specific substitution pattern, which enhances its biological activity. The presence of the 3-fluoro-4-methylphenyl group is particularly significant in conferring its unique pharmacological properties .
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2S/c1-8-3-4-10(5-12(8)16)18-13(20)11-6-17-15-19(14(11)21)7-9(2)22-15/h3-7H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJSAGGCKLXESV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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